2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol
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Overview
Description
2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenyl group. This compound is of interest due to its unique structure, which combines multiple functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like 2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.
Pyridine Derivatives: Compounds containing the pyridine ring, such as dihydropyridines.
Uniqueness
2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL is unique due to its combination of a piperidine ring, a pyridine ring, and a phenyl group, which provides a versatile platform for various chemical reactions and applications. This structural complexity allows for a wide range of functionalization and potential biological activities.
Properties
Molecular Formula |
C21H24N2O |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-phenyl-5-(2-pyridin-3-ylpiperidin-1-yl)pent-3-yn-2-ol |
InChI |
InChI=1S/C21H24N2O/c1-21(24,19-10-3-2-4-11-19)13-8-16-23-15-6-5-12-20(23)18-9-7-14-22-17-18/h2-4,7,9-11,14,17,20,24H,5-6,12,15-16H2,1H3 |
InChI Key |
QEJMNZRTUNAIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCN1CCCCC1C2=CN=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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